7-Chloro-9H-indeno[2,1-C]pyridin-9-one
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Overview
Description
7-Chloro-9H-indeno[2,1-C]pyridin-9-one is a chemical compound with the molecular formula C12H6ClNO. It is a member of the indeno-pyridinone family, characterized by a fused ring system that includes both indene and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9H-indeno[2,1-C]pyridin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the indeno-pyridinone structure .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-9H-indeno[2,1-C]pyridin-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often employ reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Chloro-9H-indeno[2,1-C]pyridin-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-9H-indeno[2,1-C]pyridin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
9H-Indeno[2,1-c]pyridin-9-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3,5,7-Trimethyl-9H-indeno[2,1-c]pyridin-9-one:
Uniqueness
7-Chloro-9H-indeno[2,1-C]pyridin-9-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
114995-35-6 |
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Molecular Formula |
C12H6ClNO |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
7-chloroindeno[2,1-c]pyridin-9-one |
InChI |
InChI=1S/C12H6ClNO/c13-7-1-2-8-9-3-4-14-6-11(9)12(15)10(8)5-7/h1-6H |
InChI Key |
RMPWOZCSMRSOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CN=C3 |
Origin of Product |
United States |
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